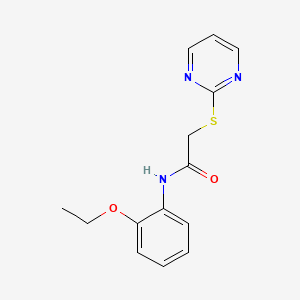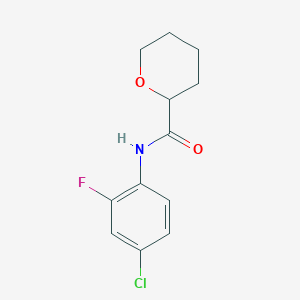![molecular formula C17H19BrN2O2 B15115488 3-Bromo-4-({1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15115488.png)
3-Bromo-4-({1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-({1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine: is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a pyrrolidine ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-({1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. The bromination of the pyridine ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base. The pyrrolidine ring is then attached through an etherification reaction, using a pyrrolidine derivative and a coupling agent such as a carbodiimide .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Quinone derivatives.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, it serves as a ligand for studying receptor interactions and enzyme inhibition.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the materials science industry, it is explored for its use in the synthesis of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-Bromo-4-({1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparison with Similar Compounds
3-Bromo-4-methoxypyridine: Lacks the pyrrolidine ring, making it less complex and potentially less active in biological systems.
4-(Bromomethyl)pyridine: Contains a bromomethyl group instead of the methoxyphenyl and pyrrolidine groups, leading to different reactivity and applications.
3-Bromo-4-methylpyridine: Features a methyl group instead of the methoxyphenyl and pyrrolidine groups, resulting in different chemical properties and uses
Uniqueness: The presence of the methoxyphenyl and pyrrolidine groups in 3-Bromo-4-({1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine provides unique steric and electronic properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H19BrN2O2 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
3-bromo-4-[1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]oxypyridine |
InChI |
InChI=1S/C17H19BrN2O2/c1-21-14-4-2-13(3-5-14)11-20-9-7-15(12-20)22-17-6-8-19-10-16(17)18/h2-6,8,10,15H,7,9,11-12H2,1H3 |
InChI Key |
FPLPDSTWWZIISM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2)OC3=C(C=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15115409.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B15115420.png)
![3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15115428.png)
![1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15115435.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15115443.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15115444.png)
![3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B15115451.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115460.png)

![4-(1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B15115469.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15115471.png)
![N-{1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B15115476.png)
![2-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B15115483.png)
